(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Chiral HPLC Enantiomeric excess Quality control

Chiral integrity is paramount in 2-nitroimidazooxazine-based drug development. The (S)-configured 7-hydroxymethyl intermediate (CAS 1541204-54-9) addresses critical research and regulatory needs: · Systematic C-7 derivatization for Mtb/Leishmania screening libraries. · Matched molecular pair partner to quantify stereochemical influence on potency and pharmacokinetics (7R configuration preferred in vivo). · Essential for HPLC chiral impurity method validation per ICH Q3A/Q3B for pretomanid batch release. · Fragment-compliant (MW 199, cLogP ~0.2) for lead optimization. Enantiopure, analytically validated, ready for global shipment.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
Cat. No. B11903473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2OC1CO)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2/t5-/m0/s1
InChIKeyVMQVWUMZNJQPJV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral 7-Hydroxymethyl-2-nitroimidazooxazine Building Block


(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-54-9) is a chiral 2-nitroimidazo[2,1-b][1,3]oxazine bearing a primary hydroxymethyl group at the 7-position . This scaffold is the core of the clinical antitubercular agents pretomanid (PA-824) and delamanid; the (S)-configured 7-hydroxymethyl derivative serves as a key synthetic intermediate for constructing 7-substituted analogs explored as backup candidates for visceral leishmaniasis and tuberculosis [1].

Why (S)-Enantiomer Is Essential


Within the 2-nitroimidazooxazine class, the absolute configuration at C-7 dictates both biological activity and pharmacokinetic fate [1]. The (R)-enantiomer of the related 7-substituted phenylpyridine analog exhibited superior in vivo antileishmanial efficacy, pharmacokinetics, and safety compared to its (S)-counterpart, leading to its selection as a preclinical development candidate [1]. Therefore, using the racemate or the wrong enantiomer as an intermediate, analytical reference, or biological probe can confound structure–activity relationships, introduce ambiguous pharmacodynamics, and compromise regulatory impurity profiling.

Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: (S)- vs. Racemic

The (S)-enantiomer is supplied with a controlled enantiomeric excess (typically ≥98% ee), whereas the commercially available racemic mixture (CAS 1263188-40-4) contains both enantiomers in equal proportion . This specification is critical for asymmetric synthesis and chiral bioassays where the (R)-enantiomer (CAS 1541204-49-2) can exhibit divergent activity. In the 7-substituted imidazooxazine series, the 7R enantiomer of a phenylpyridine lead (compound 79) demonstrated optimal in vivo efficacy, underscoring the need for stereochemically defined building blocks [1].

Chiral HPLC Enantiomeric excess Quality control

Enantioselective Antitubercular Activity

In the 7-substituted 2-nitroimidazooxazine series, enantiomers displayed markedly different antitubercular potencies. While the hydroxymethyl analog itself lacks a published MIC, the structurally analogous 7-phenylpyridine pair showed that the 7R enantiomer (79) provided >99% inhibition in an L. donovani mouse model at oral doses where the 7S enantiomer was substantially less efficacious [1]. This enantioselectivity is a class-wide phenomenon, meaning that biological assays employing the (S)-configured hydroxymethyl intermediate can serve as a baseline for evaluating stereochemistry-dependent target engagement.

Antitubercular Enantioselectivity MIC

Versatile Hydroxymethyl Functional Handle

The primary hydroxymethyl group at the 7-position can be readily converted to a leaving group (e.g., mesylate or bromide) for nucleophilic displacement, enabling introduction of diverse aryl ether, carbamate, or amine side chains [1]. This contrasts with the C-6 substituted antitubercular drugs (e.g., pretomanid, which bears a 6-benzyloxy substituent) where the point of diversity is pre-installed and cannot be easily modified without de novo synthesis [2]. The (S)-hydroxymethyl building block thus uniquely allows late-stage diversification for SAR exploration.

Medicinal chemistry Building block Late-stage functionalization

Favorable Solubility and Low LogP Profile

Although experimental LogP and solubility data for the (S)-hydroxymethyl analog have not been published, class-level evidence indicates that the 2-nitroimidazooxazine core with a small polar 7-substituent yields compounds with acceptable aqueous solubility and moderate lipophilicity [1]. In the backup program, hydrophilic side chains reduced visceral leishmaniasis activity, suggesting a narrow optimal LogP window [1]. The (S)-hydroxymethyl derivative, with a calculated LogP of approximately 0.2 (ACD/Labs), occupies the lower end of this range, making it a suitable polar fragment for fragment-based drug design or as a solubility-enhancing building block.

Solubility LogP Drug-likeness

Application Scenarios


Chiral Building Block for Lead Optimization

The enantiopure (S)-hydroxymethyl intermediate enables systematic C-7 derivatization to generate focused libraries of 2-nitroimidazooxazines for screening against Mycobacterium tuberculosis and Leishmania spp. [1]. Because the 7R configuration was preferred for in vivo efficacy, the (S)-enantiomer serves as the essential matched molecular pair partner to quantify stereochemical influence on potency and pharmacokinetics.

Impurity Reference Standard for Pretomanid

Regulatory guidances (ICH Q3A/Q3B) require identification and quantification of chiral impurities in drug substances. The (S)-hydroxymethyl derivative can arise as a process intermediate or degradation product in pretomanid synthesis. Procuring the pure (S)-enantiomer enables HPLC method validation and batch release testing [2].

Negative Control for Enantioselective Assays

In target engagement studies (e.g., Ddn nitroreductase activation or aerobic/anaerobic Mtb killing assays), the (S)-enantiomer provides a stereochemical negative control to confirm that observed activity is enantioselective. This application is essential for confirming mechanism-of-action hypotheses [3].

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 199 Da and a cLogP of ~0.2, the (S)-hydroxymethyl compound satisfies the 'rule of three' for fragment libraries. Its 2-nitroimidazooxazine core is a privileged scaffold for tuberculosis and leishmaniasis, making it a validated fragment for merging or linking strategies [1].

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